2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride
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Overview
Description
2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride typically involves multiple steps. One common method starts with the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine under controlled conditions to introduce the aminoethyl group. The resulting intermediate is then subjected to further reactions to obtain the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and pyridine moieties but lacks the aminoethyl group.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but without the aminoethyl substitution.
Uniqueness
2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride is unique due to the presence of both the trifluoromethyl group and the aminoethyl group, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H12Cl2F3N3 |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c1-4(12)6-2-5(13)3-7(14-6)8(9,10)11;;/h2-4H,12H2,1H3,(H2,13,14);2*1H/t4-;;/m1../s1 |
InChI Key |
MIUURQOLRRYSFX-RZFWHQLPSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
Canonical SMILES |
CC(C1=NC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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